REACTION_CXSMILES
|
CC(C)[O-].[Al+3].CC(C)[O-].CC(C)[O-].[Cl:14][C:15]([Cl:22])=[CH:16][C:17](=[O:21])[CH:18]([CH3:20])[CH3:19]>>[Cl:14][C:15]([Cl:22])=[CH:16][CH:17]([OH:21])[CH:18]([CH3:20])[CH3:19] |f:0.1.2.3|
|
Name
|
aluminum isopropoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
|
Name
|
|
Quantity
|
1737 g
|
Type
|
reactant
|
Smiles
|
ClC(=CC(C(C)C)=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was fitted with a condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
the evolved acetone was removed by distillation over a 19.25 hour period
|
Duration
|
19.25 h
|
Type
|
CUSTOM
|
Details
|
The isopropanol was then removed by distillation
|
Type
|
CUSTOM
|
Details
|
the residue was separated into two portions of 1100 ml and 1900 ml respectively
|
Type
|
WASH
|
Details
|
washed three times with 900 ml of benzene
|
Type
|
WASH
|
Details
|
washed with 4000 ml of water
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Most of the benzene was removed by distillation under atmospheric pressure
|
Type
|
FILTRATION
|
Details
|
The residue was filtered
|
Type
|
CUSTOM
|
Details
|
the last trace of solvent was removed by distillation under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CC(C(C)C)O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1698 g | |
YIELD: PERCENTYIELD | 94.8% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |